molecular formula C26H24N2O6 B2775687 (Z)-8-(pyridin-3-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929848-18-0

(Z)-8-(pyridin-3-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2775687
CAS RN: 929848-18-0
M. Wt: 460.486
InChI Key: ZDZBHFVHOVYTEI-VROXFSQNSA-N
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Description

(Z)-8-(pyridin-3-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C26H24N2O6 and its molecular weight is 460.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inhibition Studies

This compound belongs to a class of molecules that have been synthesized for their potential inhibitory activities against various biological targets. For instance, a study detailed the synthesis of new 2-(pyridin-3-ylamino)-4H-(substituted) benz[e]-1,3-oxazin-4-ones, which upon further reactions yielded compounds with significant anti-platelet activity. Among these, a closely related compound demonstrated potent DNA-PK inhibition, highlighting its potential in cancer therapy due to DNA-PK's role in DNA repair mechanisms (Ihmaid et al., 2012).

Structural Analyses and Mimicry

Another research focus is the structural analysis and mimicry of bioactive compounds, where derivatives of the oxazinone class, akin to the compound of interest, were synthesized as analogs of constrained acyclic thymidine, an important nucleoside in antiviral therapies. This study showcases the versatility of these compounds in mimicking biologically active structures, offering insights into their potential therapeutic applications (Hsu et al., 1996).

Antimicrobial Activity

Derivatives related to the (Z)-8-(pyridin-3-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have been investigated for their antimicrobial properties. A series of novel compounds synthesized from multi-step reactions demonstrated significant activity against various bacterial and fungal strains, highlighting the potential of these molecules in developing new antimicrobial agents (Desai et al., 2017).

Pharmacological Evaluation

The pharmacological profile of oxazine derivatives, including those similar to the compound , has been evaluated, revealing promising antibacterial and antifungal activities. This underscores the potential of these compounds in the development of new pharmacological agents aimed at combating microbial infections (Suresh et al., 2016).

properties

IUPAC Name

(2Z)-8-(pyridin-3-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c1-30-21-11-23(32-3)22(31-2)9-17(21)10-24-25(29)18-6-7-20-19(26(18)34-24)14-28(15-33-20)13-16-5-4-8-27-12-16/h4-12H,13-15H2,1-3H3/b24-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZBHFVHOVYTEI-VROXFSQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(pyridin-3-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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